molecular formula C11H8ClNOS B188495 N-(4-chlorophenyl)thiophene-2-carboxamide CAS No. 15950-35-3

N-(4-chlorophenyl)thiophene-2-carboxamide

Cat. No. B188495
CAS RN: 15950-35-3
M. Wt: 237.71 g/mol
InChI Key: WLTROZHZCWIOKG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)thiophene-2-carboxamide, also known as CPTC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPTC belongs to the class of thiophene derivatives, which have been widely studied for their diverse pharmacological properties.

Mechanism Of Action

The mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways. N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. Inhibition of HDACs by N-(4-chlorophenyl)thiophene-2-carboxamide leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.

Biochemical And Physiological Effects

N-(4-chlorophenyl)thiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases. In vivo studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide reduces tumor growth in animal models of cancer and improves the survival of animals with cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its high purity, which can be easily obtained using the synthesis method described above. N-(4-chlorophenyl)thiophene-2-carboxamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(4-chlorophenyl)thiophene-2-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals. This limitation can be overcome by using suitable solvents or by formulating N-(4-chlorophenyl)thiophene-2-carboxamide into a more soluble derivative.

Future Directions

Several future directions for the research on N-(4-chlorophenyl)thiophene-2-carboxamide can be identified. One of the directions is to study the pharmacokinetics and pharmacodynamics of N-(4-chlorophenyl)thiophene-2-carboxamide in animals and humans. This will provide valuable information on the absorption, distribution, metabolism, and excretion of N-(4-chlorophenyl)thiophene-2-carboxamide and its potential toxicity. Another direction is to explore the use of N-(4-chlorophenyl)thiophene-2-carboxamide as a combination therapy with other anti-cancer agents or as a sensitizer to radiotherapy. This may enhance the efficacy of N-(4-chlorophenyl)thiophene-2-carboxamide and reduce the risk of drug resistance. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the anti-cancer and anti-inflammatory effects of N-(4-chlorophenyl)thiophene-2-carboxamide. This will provide a better understanding of the mechanism of action of N-(4-chlorophenyl)thiophene-2-carboxamide and may lead to the discovery of new therapeutic targets.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)thiophene-2-carboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chlorophenyl)thiophene-2-carboxamide. This synthesis method has been reported in several research articles and has been shown to yield high purity N-(4-chlorophenyl)thiophene-2-carboxamide.

Scientific Research Applications

N-(4-chlorophenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4-chlorophenyl)thiophene-2-carboxamide is its use as an anti-cancer agent. Several studies have shown that N-(4-chlorophenyl)thiophene-2-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)thiophene-2-carboxamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for several inflammatory and oxidative stress-related diseases.

properties

CAS RN

15950-35-3

Product Name

N-(4-chlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H8ClNOS

Molecular Weight

237.71 g/mol

IUPAC Name

N-(4-chlorophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8ClNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

WLTROZHZCWIOKG-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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